Antiproliferative Activity in Cancer Cell Lines: 4-Methyl-7-Azaindole Hybrid vs. Other Substituents
A series of Meldrum's acid–7-azaindole–1,2,3-triazole hybrids was evaluated against five cancer cell lines. The 4-methyl-substituted hybrid (compound 6b) exhibited IC50 values of 6.67 μM (MCF-7), 4.44 μM (HeLa), 12.38 μM (DU-145), 9.97 μM (HepG2), and 6.03 μM (K562), surpassing the potency of dimethoxy (6m, HeLa IC50 = 9.68 μM) and trimethoxy (6n, HeLa IC50 = 9.52 μM) variants [1]. This demonstrates that the 4-methyl substitution pattern yields superior antiproliferative activity within this chemotype.
| Evidence Dimension | In vitro antiproliferative activity (IC50, μM) |
|---|---|
| Target Compound Data | 4-Methyl hybrid (6b): MCF-7 = 6.67 ± 0.39, HeLa = 4.44 ± 0.32, DU-145 = 12.38 ± 0.51, HepG2 = 9.97 ± 0.25, K562 = 6.03 ± 0.28 |
| Comparator Or Baseline | Dimethoxy hybrid (6m): HeLa = 9.68 ± 0.10; Trimethoxy hybrid (6n): HeLa = 9.52 ± 0.38 |
| Quantified Difference | 4.44 vs. 9.68 (6m) and 9.52 (6n) in HeLa; 2.1–2.2× more potent |
| Conditions | MCF-7, HeLa, DU-145, HepG2, K562 cell lines; 48-h incubation; MTT assay |
Why This Matters
This data substantiates that the 4-methyl-7-azaindole fragment provides a measurable potency advantage in hybrid anticancer agents, making it the preferred building block for medicinal chemistry programs targeting these cancer lineages.
- [1] Design and synthesis of Meldrum's acid based 7-azaindole anchored 1,2,3-triazole hybrids as anticancer agents. RSC Med. Chem. 2024, 15, 1709–1721. doi:10.1039/d4md00015c View Source
